molecular formula C19H24N2O3S2 B2947299 ETHYL 5'-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE CAS No. 496024-27-2

ETHYL 5'-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B2947299
CAS No.: 496024-27-2
M. Wt: 392.53
InChI Key: KFOSLEWJPVYFIB-UHFFFAOYSA-N
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Description

ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that features a bithienyl core with an ethyl ester and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, while the bithienyl core can engage in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5’-[2-(4-ETHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE
  • ETHYL 5’-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE

Uniqueness

ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and materials science applications .

Biological Activity

Ethyl 5'-[2-(4-Methylpiperidin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a bithienyl core, an ethyl ester functional group, and a piperidine moiety. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activity and electronic properties.

Molecular Structure and Properties

The molecular formula of this compound is C19H24N2O3S2, with a molecular weight of approximately 392.53 g/mol. The structural components of this compound suggest various interactions with biological targets, particularly through the piperidine and thiophene moieties.

Structural Features

Feature Description
Bithienyl CoreProvides π-π stacking interactions with aromatic residues in proteins.
Piperidine MoietyKnown for interacting with neurotransmitter receptors, potentially influencing neuropharmacological activity.
Ethyl Ester GroupEnhances solubility and may improve bioavailability.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The piperidine moiety may facilitate interactions with neurotransmitter receptors, while the bithienyl structure could engage in π-π interactions with aromatic amino acids in proteins.

Pharmacological Applications

Research indicates that compounds similar to this compound have potential applications in:

  • Medicinal Chemistry : Investigated as pharmacophores in drug design due to their interactions with biological targets.
  • Materials Science : Explored for use in organic semiconductors and photovoltaic materials due to their electronic properties.
  • Biological Studies : Used to explore effects on cellular pathways and potential therapeutic applications.

Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets have shown promising results. The presence of the piperidine moiety suggests possible interactions with neurotransmitter receptors, which could influence pharmacological profiles. Additionally, the bithienyl structure may enhance binding through π-π stacking interactions with aromatic residues in proteins.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals variations in biological activity based on different substituents on the piperidine ring:

Compound Name Structural Features Unique Aspects
This compoundSimilar bithienyl core; different piperidine substitutionVariation in piperidine structure may alter biological activity
Ethyl 5'-[2-(4-Methylpiperazin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylateContains a piperazine instead of piperidinePotentially different pharmacological properties due to nitrogen atom positioning

Properties

IUPAC Name

ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-3-24-19(23)17-14(15-5-4-10-25-15)12-26-18(17)20-16(22)11-21-8-6-13(2)7-9-21/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOSLEWJPVYFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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